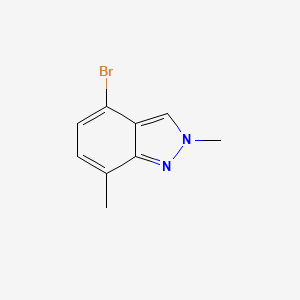

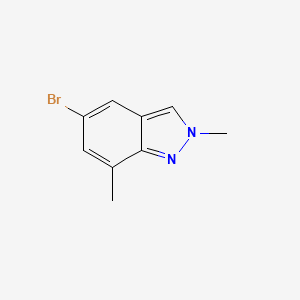

4-Bromo-2,7-dimethyl-2H-indazole

Overview

Description

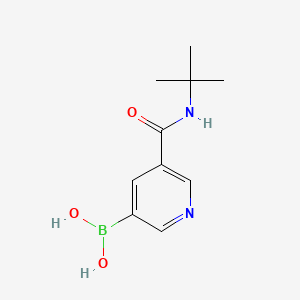

“4-Bromo-2,7-dimethyl-2H-indazole” is a chemical compound with the CAS Number: 1159511-88-2 . It has a molecular weight of 225.09 and its IUPAC name is this compound .

Synthesis Analysis

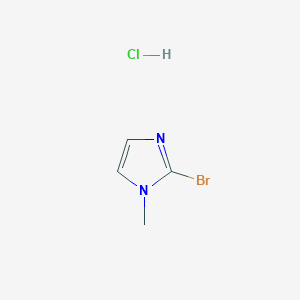

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H9BrN2 . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .

Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used in various chemical reactions, including transition metal-catalyzed reactions .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed container at room temperature .

Scientific Research Applications

Bromodomain Ligands and Epigenetic Regulation

4-Bromo-2,7-dimethyl-2H-indazole and similar compounds are investigated for their role as bromodomain ligands. Bromodomains are involved in reading the epigenetic code of histone acetylation, which is crucial for gene transcription regulation. The discovery of compounds that can inhibit bromodomain-histone interactions offers potential therapeutic strategies for diseases influenced by epigenetic regulation, including cancer and inflammatory conditions. Studies have shown that certain dimethylisoxazole derivatives, closely related to this compound, act as acetyl-lysine mimetic bromodomain ligands, displacing acetylated histone-mimicking peptides from bromodomains and demonstrating antiproliferative and anti-inflammatory properties (Hewings et al., 2011).

Corrosion Inhibition

Compounds within the family of heterocyclic diazoles, including indazoles, have been evaluated as corrosion inhibitors for metals in acidic environments. These studies have shown that this compound analogs decrease corrosion rates by forming protective layers on metal surfaces, highlighting their potential in industrial applications to extend the lifespan of metal components by preventing corrosion-induced damage (Babić-Samardžija et al., 2005).

Cancer Therapy

In cancer research, derivatives of this compound have been synthesized and tested for their efficacy in inhibiting the proliferation of cancer cells. By targeting specific proteins involved in cancer cell growth, such as BRD4 in colorectal cancer, these compounds have shown promising results in vitro and in vivo, offering a new avenue for the development of cancer therapies (Yang et al., 2020).

Synthesis and Chemical Reactions

This compound serves as a precursor in various chemical syntheses, enabling the development of novel compounds with potential therapeutic applications. Research has focused on optimizing synthetic routes to create derivatives with enhanced biological activity or specific chemical properties, such as the ability to inhibit neuronal nitric oxide synthase, which is relevant for neurological disorders and pain management (Boulouard et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazoles have been found to inhibit, regulate, and/or modulate kinases such as chk1 and chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk), playing a role in the treatment of chk1-, chk2- and sgk-induced diseases such as cancer .

Biochemical Pathways

Indazoles have been found to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Indazoles have been found to have a wide variety of medicinal applications, suggesting that they have significant molecular and cellular effects .

Action Environment

It is generally recommended to avoid breathing dust and contact with skin and eyes when handling this compound .

properties

IUPAC Name |

4-bromo-2,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXDWNYMHERND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CN(N=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657250 | |

| Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-88-2 | |

| Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

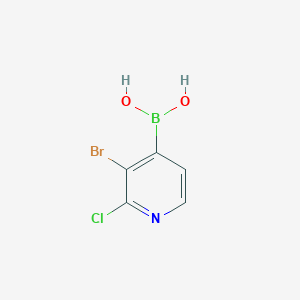

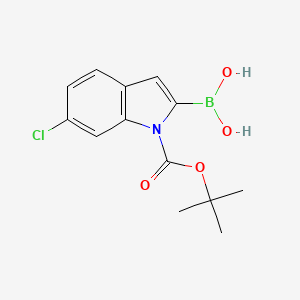

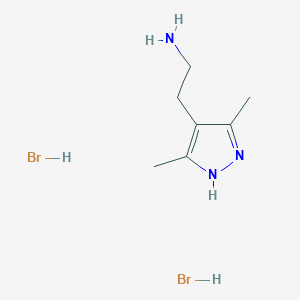

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)